2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine
Description
Historical Context of Organosilicon Compounds in Material Science
Organosilicon chemistry emerged in the mid-19th century with the synthesis of tetraethylsilane in 1863, marking the first intentional creation of a silicon-carbon bond. By the 1940s, industrial-scale production of polydimethylsiloxanes (PDMS) revolutionized materials engineering due to their thermal stability, hydrophobicity, and flexibility. Cyclic siloxanes like octamethylcyclotetrasiloxane (D4) became foundational precursors for silicones, though regulatory scrutiny over environmental persistence later spurred innovation toward functionalized derivatives. The development of hybrid architectures, such as polyether-siloxane-amine systems, represents a modern frontier in tailoring silicone-based materials for specialized applications.
Structural Classification Within Polyether-Functional Siloxane Chemistry
Polyether-functional siloxanes are classified by their linkage chemistry between siloxane backbones and polyether side chains. The target compound features a Si-O-C connectivity, where oxygen bridges tether polyether segments to dimethylsiloxane units. This structural motif contrasts with more hydrolytically stable Si-C linkages but offers enhanced synthetic accessibility and tunable hydrophilicity. The molecule’s core structure (Fig. 1) comprises:
- Two dimethylsiloxane groups (at positions 3,11)
- A central amine-functionalized polyether chain (7-amine)
- Eight methyl substituents ensuring steric protection of silicon centers.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2007910-26-9 |
| Molecular Formula | C₁₇H₄₁NO₂Si₂ |
| Molecular Weight | 347.68 g/mol |
| SMILES | CC(C)(C)Si(C)OCCC(N)CCOSi(C)C(C)(C)C |
| Purity | ≥97% (HPLC) |
Properties
IUPAC Name |
1,5-bis[[tert-butyl(dimethyl)silyl]oxy]pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H41NO2Si2/c1-16(2,3)21(7,8)19-13-11-15(18)12-14-20-22(9,10)17(4,5)6/h15H,11-14,18H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWAUDFGXKIFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(CCO[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H41NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diol Protection with TBS Groups
The synthesis begins with a linear diol precursor, such as 1,13-tridecanediol. Both hydroxyl groups are protected as TBS ethers to prevent undesired reactivity during subsequent steps.
-
Dissolve 1,13-tridecanediol (10.0 mmol) in dry dichloromethane (50 mL) under argon.
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Add 2,6-lutidine (22.0 mmol) and cool to 0°C.
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Slowly introduce tert-butyldimethylsilyl triflate (TBSOTf, 22.0 mmol) via syringe.
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Warm to room temperature and stir for 12 hours.
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Quench with saturated NH4Cl, extract with CH2Cl2, dry (Na2SO4), and concentrate.
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Purify via silica gel chromatography (hexane/EtOAc, 9:1) to yield the bis-TBS-protected diol (85–92% yield).
Key Data :
-
FT-IR : 1250 cm⁻¹ (Si–C), 1100 cm⁻¹ (C–O–Si).
-
1H NMR (CDCl3) : δ 3.65 (t, 4H, OCH2), 1.25–1.45 (m, 18H, CH2), 0.89 (s, 18H, SiC(CH3)3), 0.06 (s, 12H, SiCH3).
Introduction of a Central Leaving Group
The protected diol is converted to a dibromide or mesylate at the central carbon (C7) to enable nucleophilic substitution.
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Dissolve the bis-TBS diol (5.0 mmol) in dry THF (30 mL).
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Add methanesulfonyl chloride (MsCl, 10.0 mmol) and triethylamine (10.0 mmol) at 0°C.
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Stir for 2 hours, quench with water, extract with EtOAc, dry (MgSO4), and concentrate.
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Purify via flash chromatography to yield the dimesylate (78% yield).
Key Data :
-
1H NMR (CDCl3) : δ 4.21 (t, 2H, CH2OMs), 3.65 (t, 4H, OCH2), 2.98 (s, 6H, Ms), 0.89 (s, 18H, SiC(CH3)3).
Reductive Amination of a Ketone Intermediate
Oxidation to a Central Ketone
A secondary alcohol at C7 is oxidized to a ketone using Dess–Martin periodinane (DMP).
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Dissolve the bis-TBS-protected alcohol (5.0 mmol) in dry CH2Cl2 (30 mL).
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Add DMP (6.0 mmol) at 0°C and stir for 3 hours.
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Quench with NaHCO3, extract with CH2Cl2, dry (Na2SO4), and concentrate.
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Purify via silica gel chromatography to yield the ketone (88% yield).
Key Data :
-
13C NMR (CDCl3) : δ 208.5 (C=O), 63.2 (OCH2), 25.8 (SiC(CH3)3), 18.2 (SiCH3).
Reductive Amination with Ammonia
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN).
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Dissolve the ketone (2.0 mmol) and NH4OAc (6.0 mmol) in MeOH (20 mL).
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Add NaBH3CN (4.0 mmol) and stir at room temperature for 24 hours.
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Quench with HCl (1M), extract with CH2Cl2, dry (Na2SO4), and concentrate.
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Purify via flash chromatography to yield the amine (72% yield).
Key Data :
-
HPLC Purity : >98%.
-
HRMS (ESI+) : [M+H]+ calcd. for C23H52NO2Si2: 430.3432; found: 430.3430.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Azide Reduction | 65–70% | High selectivity | Requires toxic azide intermediates |
| Reductive Amination | 72% | Mild conditions, one-pot reaction | Sensitive to steric hindrance |
| Gabriel Synthesis | 60–68% | Avoids over-alkylation | Multi-step, low atom economy |
Scale-Up Considerations and Challenges
-
Silyl Ether Stability : TBS groups remain intact under acidic/basic conditions but require fluoride-based deprotection (e.g., TBAF).
-
Purification Challenges : Siloxane byproducts may form during alkylation; silica gel chromatography is critical for isolation.
-
Cost Efficiency : TBSOTf and Pd/C are expensive, necessitating catalyst recycling for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted amine compounds. These products have various applications in materials science and organic synthesis .
Scientific Research Applications
Ion Selectivity and Sensor Development
One of the primary applications of this compound is its role as an ionophore in sodium-selective sensors. The compound's structure allows it to selectively bind sodium ions, making it useful in the development of electrodes and optodes for ion detection. Research has shown that modifications to the synthesis process can enhance the yield and efficiency of these ion-selective sensors .
Materials Science
The compound's siloxane backbone provides flexibility and thermal stability, which are advantageous in creating advanced materials. It can be incorporated into polymer matrices to improve mechanical properties and thermal resistance. For example, studies have reported its use in the formulation of silicone elastomers that exhibit enhanced durability and resistance to environmental factors .
Drug Delivery Systems
In pharmaceutical applications, 2,2,3,3-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release mechanisms. This property is particularly beneficial in developing targeted therapies for chronic diseases .
Environmental Applications
The compound has also been studied for its potential use in environmental remediation processes. Its siloxane properties enable it to interact with organic pollutants effectively. Research indicates that it can be utilized in extracting heavy metals from contaminated water sources due to its high affinity for metal ions .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine involves its interaction with specific molecular targets and pathways. The compound’s silicon atoms and amine group play crucial roles in its reactivity and biological activity. These interactions can lead to the modulation of various biochemical pathways, making it a valuable compound for research and development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Siloxane-Containing Compounds
Octamethylcyclotetrasiloxane (D4)
- Structure : Cyclic tetramer with alternating Si-O bonds and methyl substituents.
- Properties : High thermal stability, low surface tension.
- Applications : Industrial lubricants, cosmetics.
- Key Difference : D4 lacks amine and ether groups, limiting its reactivity compared to the target compound. However, D4 is associated with environmental persistence and immune toxicity in animals .
2,4-Bis(trimethylsiloxy)benzaldehyde
- Structure : Aromatic aldehyde with trimethylsiloxy groups.
- Properties : Volatile, hydrophobic.
- Applications : Plastic additives.
Ether-Amine Hybrids
11-Azido-3,6,9-trioxaundecan-1-amine
- Structure : Linear polyether chain with terminal amine and azide groups.
- Properties : Water-soluble, click chemistry-compatible.
- Applications : Bioconjugation, polymer crosslinking.
- Key Difference : Azide functionality enhances reactivity but introduces explosivity risks. The target compound’s siloxane backbone offers superior stability .
2-(2-Methoxyethoxy)ethanol
Amine-Functionalized Hydrocarbons
α,α-Dimethylphenethylamine
- Structure : Branched aromatic amine.
- Properties : Psychoactive stimulant.
- Applications : Pharmaceutical intermediate.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight | Key Functional Groups | CAS Number | Applications |
|---|---|---|---|---|
| Target Compound (AB27799) | ~400-450 g/mol* | Siloxane, ether, amine | N/A | Surfactants, drug delivery |
| Octamethylcyclotetrasiloxane (D4) | 296.6 g/mol | Cyclic siloxane | 556-67-2 | Cosmetics, lubricants |
| 11-Azido-3,6,9-trioxaundecan-1-amine | ~250 g/mol | Ether, azide, amine | N/A | Bioconjugation |
| α,α-Dimethylphenethylamine | 149.2 g/mol | Aromatic amine | 122-09-8 | Pharmaceuticals |
*Estimated based on structural analogs.
Research Findings and Implications
- Thermal Stability : The target compound’s siloxane backbone likely surpasses linear ether-amines (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine) in thermal resistance, comparable to cyclic siloxanes like D4 .
- Bioactivity : While sesquiterpenes (e.g., β-caryophyllene) exhibit antitumor activity, the target’s siloxane-amine hybrid structure may offer unique interaction modes with biological membranes, warranting further study .
- Toxicity Concerns : Siloxanes like D4 are linked to immune dysregulation; the amine group in the target compound may introduce distinct toxicological profiles requiring evaluation .
Biological Activity
2,2,3,3,11,11,12,12-Octamethyl-4,10-Dioxa-3,11-Disilatridecan-7-Amine is a siloxane compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound is characterized by its unique arrangement of silicon and oxygen atoms along with a branched hydrocarbon chain. Its molecular formula is and it has a molar mass of approximately 347.68 g/mol .
- CAS Number : 2007910-26-9
- Molecular Weight : 347.68 g/mol
- Density : Approximately 0.845 g/cm³ (predicted) .
- Boiling Point : Estimated at around 326.2 °C .
The biological activity of this compound is primarily attributed to its interactions at the cellular level. Research indicates that this compound may influence various biological pathways through mechanisms such as:
- Cell Membrane Interaction : The hydrophobic nature of the siloxane structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that it may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.
Study 1: Cytotoxicity Assessment
A study conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines indicated that it exhibits selective toxicity towards specific types of cancer cells while sparing normal cells. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
| Normal Fibroblasts | >100 |
This indicates a promising therapeutic index for potential anti-cancer applications .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 15 |
| Escherichia coli | 10 |
These findings suggest potential applications in developing antimicrobial agents .
Safety and Toxicological Profile
While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that at lower concentrations, the compound exhibits low toxicity; however, further research is necessary to fully understand its long-term effects and safety profile.
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Analytical Tool |
|---|---|---|
| Temperature | 25–60°C | In-situ FTIR |
| Catalyst | Pt/C or Lewis acids | GC-MS |
| Reaction Time | 12–24 hours | Si NMR |
Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Multi-modal characterization is essential:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (CHNOSi; exact mass: 484.3 g/mol).
- X-ray Crystallography: Resolve stereochemistry at silicon centers (if crystalline) .
Note: Discrepancies in NMR splitting patterns may indicate conformational flexibility; use variable-temperature NMR to assess dynamics .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved methodologically?
Methodological Answer:
Contradictions often arise from dynamic processes or impurities. Steps for resolution:
Comparative Analysis: Cross-validate with alternative techniques (e.g., Raman spectroscopy for Si-O-Si vibrations vs. NMR).
Computational Modeling: Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data .
Isolation and Purity Checks: Employ preparative HPLC to isolate isomers/impurities and re-analyze .
Example Workflow:
- Observed Anomaly: Doublet splitting in H NMR for NH.
- Hypothesis: Hydrogen bonding or restricted rotation.
- Test: Conduct 2D NOESY to detect spatial proximity between NH and adjacent methyl groups .
Advanced: What methodologies are recommended for assessing the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach aligned with Project INCHEMBIOL’s framework :
Phase 1 (Lab):
- Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C.
- Photolysis: Use UV-Vis irradiation (λ = 254–365 nm) to assess stability.
Phase 2 (Ecosystem):
- Bioaccumulation: Measure log (octanol-water partition coefficient) via shake-flask method.
- Toxicity Screening: Use Daphnia magna assays for acute toxicity (EC).
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis Half-life | OECD 111 Guideline | Persistence in water |
| Log | OECD 117 (HPLC) | Bioaccumulation risk |
| EC | OECD 202 (Daphnia) | Aquatic toxicity |
Advanced: How can AI-driven molecular modeling optimize the synthesis and functionalization of this compound?
Methodological Answer:
AI accelerates iterative design:
Target Prediction: Train ML models on siloxane reaction databases to predict optimal catalysts/solvents .
Retrosynthesis Planning: Use graph-based algorithms (e.g., Retro*) to propose alternative pathways.
Feedback Loop: Integrate experimental yields into Bayesian optimization models for parameter refinement .
Case Study:
- Challenge: Low yield (<30%) in final coupling step.
- AI Intervention: Model identifies solvent polarity (log ) as critical; switch from THF (log = 0.46) to DMF (log = −1.0) improves yield to 58% .
Advanced: What strategies address inconsistencies between computational predictions and experimental results in siloxane-based compounds?
Methodological Answer:
Resolve discrepancies through:
Multi-Scale Modeling: Combine QM/MM (Quantum Mechanics/Molecular Mechanics) for accurate energy barriers.
Error Analysis: Quantify force field inaccuracies (e.g., AMBER vs. CHARMM for Si-O bond parameters) .
Experimental Calibration: Use microkinetic models to refine computational input (e.g., transition-state geometries from IRC calculations) .
Example: Overestimated steric hindrance in DFT models can be corrected by incorporating solvation effects via COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
